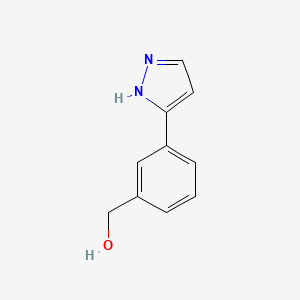

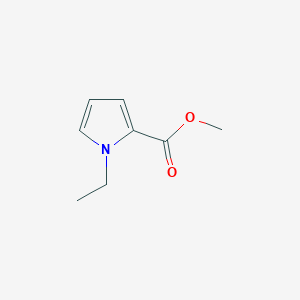

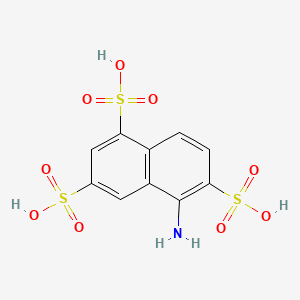

![molecular formula C11H12N2OS B1611461 Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- CAS No. 6649-26-9](/img/structure/B1611461.png)

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

Overview

Description

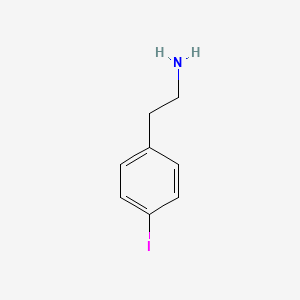

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-, also known as “THIT”, is a nitrogen-containing heterocyclic compound that is found in a variety of materials, including certain plants and animals. It is a colorless, crystalline solid at room temperature and has a melting point of about 80°C. It is soluble in water and alcohols and is used as an intermediate in the synthesis of a variety of organic compounds. THIT is also a key component of the biosynthesis of several natural products, such as antibiotics, hormones, and vitamins.

Scientific Research Applications

Anticancer Agent Development

4-Hydroxy-tetramisole: has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of thiazol-5(4H)-ones, which share pharmacophoric features with colchicine binding site inhibitors (CBSIs), targeting the colchicine binding site to examine their effect as anticancer agents with potential inhibitory effect on tubulin assembly . These compounds have shown promising results in suppressing tubulin polymerization, a therapeutic approach for cancer treatment .

Alkaline Phosphatase Inhibition

This compound has been identified as an alkaline phosphatase inhibitor. It is suitable for the inhibition of various mammalian alkaline phosphatases, such as those found in the liver, kidney, placenta, bone, and tumor tissues . Intestinal alkaline phosphatases are only slightly inhibited by this compound, indicating a degree of selectivity .

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a significant area of research for the development of new antitumor drugs. 4-Hydroxy-tetramisole derivatives have been designed to inhibit tubulin polymerization, which is crucial for cell division and cancer progression . These derivatives can potentially act on unique targets, offering a new avenue for cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding interactions between 4-Hydroxy-tetramisole derivatives and the tubulin heterodimer active site . This research is vital for understanding the mechanism of action of these compounds and for the rational design of new drugs with improved efficacy and reduced toxicity .

Apoptosis Induction and Cell Cycle Arrest

Some derivatives of 4-Hydroxy-tetramisole have been found to induce apoptosis and arrest cell cycle growth at the G2/M phase . This is an essential aspect of cancer treatment, as it can lead to the death of cancer cells and prevent their proliferation .

Eco-Friendly Synthesis

The eco-friendly synthesis of 4-Hydroxy-tetramisole derivatives is another significant application. It allows for the production of these compounds with a reduced environmental impact, which is increasingly important in the field of medicinal chemistry .

properties

IUPAC Name |

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDXUHDXKEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440003 | |

| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

CAS RN |

6649-26-9 | |

| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

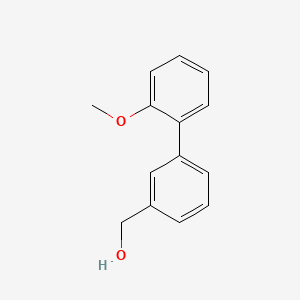

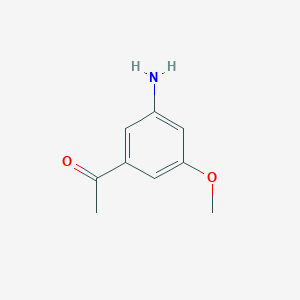

![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)